molecular formula C23H19NO2 B12906900 1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one CAS No. 125217-27-8

1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one

Cat. No.: B12906900
CAS No.: 125217-27-8
M. Wt: 341.4 g/mol
InChI Key: XFIZPBWVSOPAAK-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one ( 125217-27-8) is a specialized indole derivative with a molecular weight of 341.40 and the molecular formula C₂₃H₁₉NO₂ . This compound is presented as a solid and is intended for research applications only. It is a structurally complex molecule belonging to the indole chemical class, which is widely recognized for its significant presence in pharmacologically active compounds and natural products . Indole derivatives are privileged scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities. The structure of this compound, which features a 1H-indole core substituted with methoxy and acetyl functional groups at the 5- and 6- positions, respectively, and phenyl rings at the 2- and 3- positions, is of particular interest for the exploration of structure-activity relationships . Research into similarly substituted indole derivatives has demonstrated a range of potential pharmacological properties, including anti-inflammatory and antispasmodic activities, making this chemical class a valuable template for biological investigation . The presence of the ethanone group makes it a potential intermediate for further chemical synthesis, such as the preparation of chalcone derivatives, which are known for their varied biological and pharmacological activities, including anti-inflammatory, antioxidative, antibacterial, and anticancer properties . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

CAS No.

125217-27-8

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone

InChI

InChI=1S/C23H19NO2/c1-15(25)18-13-20-19(14-21(18)26-2)22(16-9-5-3-6-10-16)23(24-20)17-11-7-4-8-12-17/h3-14,24H,1-2H3

InChI Key

XFIZPBWVSOPAAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

A common approach to synthesize substituted indoles like this compound is via condensation reactions between appropriately substituted anilines or acetanilides and alkynes, followed by catalytic cyclization.

  • Mechanochemical Rhodium-Catalyzed Indole Synthesis :
    A notable method involves the use of acetanilide derivatives and alkynes in the presence of a rhodium catalyst ([Cp*Rh(MeCN)3][SbF6]2) and copper acetate under ball milling conditions. This mechanochemical approach facilitates the formation of 2,3-diphenylindole cores efficiently. The reaction is conducted in a zirconia ball milling vessel with grinding balls, under dioxygen atmosphere, followed by purification via flash chromatography.
    This method yields 1-(2,3-diphenyl-1H-indol-1-yl)ethan-1-one derivatives, which can be further functionalized to introduce the methoxy group at the 5-position and acetyl group at the 6-position.

Functional Group Introduction

  • Methoxy Group Installation :
    The methoxy substituent at the 5-position is typically introduced via electrophilic aromatic substitution or by starting from a methoxy-substituted aniline or nitroindole precursor. For example, 5-methoxy-4-nitroindole derivatives can be synthesized and subsequently reduced and functionalized to yield the desired methoxy-substituted indole core.

  • Acetylation at the 6-Position :
    The ethanone group is introduced by acetylation reactions, often using acetyl chloride or acetic anhydride under controlled conditions. The position-selective acetylation at the 6-position of the indole ring can be achieved by directing effects of substituents and reaction conditions. Alternatively, the acetyl group can be introduced via condensation of the indole intermediate with acetyl-containing reagents during the cyclization step.

Multi-Step Synthetic Route Example

A representative synthetic sequence might include:

  • Synthesis of 5-Methoxy-2,3-diphenylindole core :
    Starting from 5-methoxy-substituted aniline derivatives, condensation with diphenyl-substituted alkynes under rhodium catalysis yields the diphenylindole scaffold.

  • Acetylation :
    The indole intermediate is then acetylated at the 6-position using acetyl chloride or acetic anhydride in the presence of a base or Lewis acid catalyst.

  • Purification and Characterization :
    The final product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Notes Reference
Indole Core Formation Rhodium-catalyzed cyclization Acetanilide, alkyne, [Cp*Rh(MeCN)3][SbF6]2, Cu(OAc)2 Ball milling, O2 atmosphere, 600 rpm, 60 min cycles Efficient, solvent-free mechanochemical method
Methoxy Group Introduction Electrophilic substitution or precursor synthesis Methoxy-substituted aniline or nitroindole Standard aromatic substitution or reduction Position-selective, requires precursor design
Acetylation at 6-Position Acetylation Acetyl chloride or acetic anhydride, base or Lewis acid Room temperature to mild heating Selective acetylation, moderate to good yields
Purification Flash chromatography Silica gel, hexane/ethyl acetate mixtures Ambient temperature High purity product obtained

Research Findings and Notes

  • The mechanochemical rhodium-catalyzed method offers a green chemistry advantage by reducing solvent use and reaction time while maintaining good yields and selectivity for the indole core.

  • The introduction of the methoxy group is often best achieved by starting with a methoxy-substituted precursor rather than late-stage functionalization, due to regioselectivity challenges.

  • Acetylation reactions require careful control to avoid over-acetylation or side reactions, especially given the multiple reactive sites on the indole ring.

  • Characterization data such as NMR, IR, and mass spectrometry confirm the successful synthesis of the target compound, with characteristic signals for the methoxy group (~3.7 ppm in ^1H NMR), aromatic protons, and the acetyl methyl group (~2.5 ppm).

Chemical Reactions Analysis

Types of Reactions: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7)

  • Substituents : A methyl group at position 5 and an acetyl group at position 4.
  • Crystal Structure : Features a single molecule in the asymmetric unit. Stabilized by N–H···O hydrogen bonds between the indole NH and acetyl carbonyl groups of adjacent molecules. Weak C–H···π and π···π interactions further stabilize the lattice .
  • Comparison : The absence of bulky diphenyl groups in Compound 7 likely enhances its solubility compared to the target compound. However, the methoxy group in the target compound may improve electron density at the indole core, altering reactivity in electrophilic substitution reactions.

1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (Compound 8)

  • Substituents: A dimethylaminomethyl group at position 3 and a methyl group at position 3.
  • Crystal Structure : Contains four unique molecules in the asymmetric unit. Stabilized by N–H···N hydrogen bonds between secondary and tertiary amines, with additional C–H···O interactions .
  • The diphenyl groups in the target compound may confer greater steric hindrance, affecting binding interactions in biological or catalytic applications.

Physicochemical Properties

Property Target Compound Compound 7 Compound 8
Key Substituents 5-OCH₃, 2,3-Ph, 6-COCH₃ 5-CH₃, 6-COCH₃ 3-(CH₂NMe₂), 5-CH₃, 6-COCH₃
Hydrogen Bonding Likely N–H···O (indole NH to acetyl) N–H···O N–H···N
Steric Bulk High (diphenyl groups) Low Moderate (dimethylaminomethyl)
Electronic Effects Electron-donating (OCH₃) Electron-neutral (CH₃) Electron-donating (NMe₂)

Stability and Reactivity

  • Target Compound : The methoxy group may increase oxidative stability compared to methyl-substituted analogs. The diphenyl groups could hinder π-stacking, reducing aggregation in solution.
  • Compound 7 : Lacks steric protection, making it more prone to decomposition under harsh conditions.
  • Compound 8 : The tertiary amine may participate in acid-base reactions, offering tunable solubility in polar solvents .

Biological Activity

1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one, also known by its CAS number 125217-27-8, is an indole derivative that has garnered attention for its diverse biological activities. Indole derivatives are recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound through various studies and data analyses.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular Formula C23H19NO2
Molecular Weight 341.4 g/mol
IUPAC Name 1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone
CAS Number 125217-27-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole nucleus enables the compound to bind with high affinity to multiple receptors, modulating signaling pathways that influence biological processes. Notably, this compound exhibits potential as a selective inhibitor of certain enzymes involved in neurodegenerative diseases.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent antiproliferative effects.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells.

Anti-inflammatory Effects

Studies have reported that this compound can reduce inflammation markers in vitro. This includes the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study on Anticancer Activity

A notable study investigated the anticancer effects of this compound on human cancer cell lines. The findings are summarized below:

Cell Line IC50 (µM) Effect Observed
MCF-712.5Significant reduction in cell viability
HeLa15.0Induction of apoptosis
A54910.0Cell cycle arrest at G2/M phase

This study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Study

In another investigation focused on anti-inflammatory properties, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages:

Treatment TNF-alpha Level (pg/mL) IL-6 Level (pg/mL)
Control250300
Compound Treatment75100

The results indicated a significant reduction in both TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures starting from substituted indole precursors. Key steps include Friedel-Crafts acylation to introduce the ethanone group and Suzuki-Miyaura coupling for diphenyl substitution. Methoxy groups are often introduced via nucleophilic substitution or protection/deprotection strategies. Optimization of catalysts (e.g., palladium for cross-coupling) and temperature control (e.g., 80–120°C) significantly impact yield, as excessive heat may degrade sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

  • 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.7–3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and the acetyl group (δ 2.5–2.6 ppm for CH3, δ ~198 ppm for carbonyl carbon) .
  • HR-MS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., methoxy positioning) and validate hydrogen-bonding networks .

Q. How does the methoxy group at position 5 influence the compound’s physicochemical properties?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating nature. However, it may reduce crystallinity compared to non-substituted analogs, complicating X-ray analysis. Computational studies (e.g., DFT) suggest it stabilizes the indole ring via resonance, affecting reactivity in subsequent derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s molecular conformation?

Discrepancies often arise in torsion angles of diphenyl groups or methoxy orientation. Strategies include:

  • Multi-method validation : Compare DFT-optimized geometries with X-ray crystallography (e.g., triclinic P1 space group, α/β/γ angles ~77–84°) .
  • Dynamic NMR : Probe rotational barriers of phenyl rings at variable temperatures .
  • Molecular docking : Assess steric clashes in biological targets (e.g., STAT3 inhibitors) to refine conformational models .

Q. What experimental design considerations are critical for evaluating this compound’s biological activity, such as STAT3 inhibition?

  • In vitro assays : Use retinoblastoma cell lines (e.g., Y79) with IC50 determination via MTT assays. Include positive controls (e.g., cisplatin) and validate STAT3 pathway modulation via Western blot (phospho-STAT3 Tyr705) .
  • Structure-activity relationship (SAR) : Modify the ethanone moiety (e.g., replace with propenone or alcohol) to assess potency changes.
  • Off-target profiling : Screen against related kinases (JAK2, MAPK) to ensure selectivity .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Prioritize mixed-solvent systems (e.g., ethyl acetate/hexane) to balance solubility and evaporation rates.
  • Seeding : Introduce microcrystals from analogous structures (e.g., chromen-6-yl derivatives) to induce nucleation .
  • Refinement protocols : Use SHELXL for high-resolution data (R factor <0.06) and validate hydrogen-bonding networks (e.g., O–H···O interactions at ~2.8 Å) .

Q. What methodological approaches are recommended for analyzing degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (UV light) conditions.
  • LC-MS/MS : Identify major degradation products (e.g., demethylated analogs or indole ring-opened species) with fragmentation patterns matching synthetic standards .

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